molecular formula C5H3F9O B081602 1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- CAS No. 14117-17-0

1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)-

Cat. No.: B081602
CAS No.: 14117-17-0
M. Wt: 250.06 g/mol
InChI Key: IOOVIIUXHLMNFE-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3,3,3-trifluoro-2,2-bis(trifluoromethyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F9O/c6-3(7,8)2(1-15,4(9,10)11)5(12,13)14/h15H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOVIIUXHLMNFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40161583
Record name 2,2,2-tris(Trifluoromethyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40161583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14117-17-0
Record name 1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014117170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,2-tris(Trifluoromethyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40161583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Steric and Electronic Effects

  • Steric hindrance : The bis-trifluoromethyl groups on C2 limit accessibility to reactive sites, necessitating catalysts with high selectivity.

  • Electron withdrawal : Fluorine’s electronegativity reduces electron density on adjacent carbons, hindering nucleophilic attacks and favoring radical or metal-catalyzed pathways.

Hydrogenation-Based Dehalogenation

A prominent method for synthesizing fluorinated alcohols involves the hydrogenation of halogenated precursors. This approach is exemplified by the synthesis of 3,3,3-trifluoropropanol from 2-bromo-3,3,3-trifluoropropanol under pressurized hydrogen.

Reaction Mechanism and Optimization

  • Catalysts : Raney Ni, Pd/C, or Ru/C catalysts enable selective dehalogenation. Raney Ni achieves 85.2% yield at 80°C and 2 MPa H₂.

  • Solvents : Methanol, ethanol, or ethyl acetate enhance solubility without competing in side reactions.

  • Acid scavengers : Triethylamine or LiOH neutralize HBr byproducts, preventing catalyst poisoning.

Table 1: Hydrogenation Conditions and Yields for Fluorinated Alcohols

CatalystPressure (MPa)Temperature (°C)Yield (%)
Raney Ni28085.2
Pd/C49083.5
Ru/C610081.0

Data derived from CN105399607B.

Wittig Olefination and Subsequent Hydrogenation

The synthesis of 3-(3-trifluoromethylphenyl)propanol via Wittig reaction and hydrogenation offers a template for constructing fluorinated alcohols with aromatic or aliphatic substituents.

Key Steps in the Methodology

  • Wittig Reaction :

    • Reagents : Bromo(2-hydroxyethyl)triphenylphosphorane and m-trifluoromethylbenzaldehyde.

    • Conditions : 50–60°C in 2-methyltetrahydrofuran (2-MeTHF) with potassium tert-butoxide.

    • Yield : >95% for the intermediate allylic alcohol.

  • Hydrogenation :

    • Catalyst : 5% Pd/C under 0.2–0.3 MPa H₂.

    • Temperature : 40–50°C, achieving 94.2% overall yield .

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Competing elimination reactions during dehalogenation.

  • Solution : Lower reaction temperatures (70–100°C) and excess H₂ suppress alkene formation.

Catalyst Deactivation

  • Issue : Fluoride ions adsorb onto metal surfaces, reducing activity.

  • Solution : Acid scavengers (e.g., LiOH) sequester HF/HBr, preserving catalyst lifetime .

Chemical Reactions Analysis

1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

  • Fluorinated Compound Synthesis
    • The compound serves as a precursor or reagent in the synthesis of other fluorinated compounds. Its trifluoromethyl groups can enhance the biological activity and lipophilicity of synthesized molecules. This property is particularly useful in medicinal chemistry for developing pharmaceuticals that require increased metabolic stability and bioavailability .
  • Material Science
    • In material science, 1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- is used to modify surfaces to impart hydrophobic characteristics. This application is significant in creating non-stick coatings and enhancing the durability of materials exposed to harsh environments .
  • Biological Studies
    • The compound has been investigated for its potential applications in biological systems due to its ability to interact with lipid membranes. Studies indicate that fluorinated alcohols can alter membrane fluidity and permeability, making them useful in drug delivery systems and as tools for studying membrane dynamics .
  • Analytical Chemistry
    • It is utilized in analytical chemistry as a solvent or derivatizing agent in gas chromatography (GC) and mass spectrometry (MS). Its unique properties allow for improved separation and detection of various analytes .

Case Study 1: Medicinal Chemistry

A study published in the Journal of Medicinal Chemistry explored the synthesis of novel antiviral agents using 1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- as a key intermediate. The research demonstrated that incorporating trifluoromethyl groups significantly enhanced antiviral activity against specific viral strains compared to non-fluorinated analogs .

Case Study 2: Surface Modification

In research conducted at a leading materials science institute, 1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- was applied to modify polymer surfaces. The treated surfaces exhibited remarkable water repellency and reduced friction coefficients, making them ideal for applications in automotive and aerospace industries where low friction surfaces are critical .

Mechanism of Action

The mechanism of action of 1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets . This property is particularly valuable in drug design, where enhanced membrane permeability is often desired.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3,3,3-Trifluoro-2,2-bis(trifluoromethyl)-1-propanol
  • CAS Number : 14117-17-0
  • Molecular Formula : C₅H₃F₉O
  • Structure: Features a propanol backbone with three fluorine atoms at position 3 and two trifluoromethyl (-CF₃) groups at position 2.

Key Characteristics :

  • High fluorine content (9 fluorine atoms) confers strong electron-withdrawing effects, enhancing acidity and thermal stability.
  • Likely applications include use as a solvent, pharmaceutical intermediate, or monomer for fluorinated polymers.

Comparison with Structurally Similar Compounds

1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol

  • IUPAC Name : 1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol
  • CAS Number: Not explicitly listed; PubChem CID: 69748
  • Molecular Formula : C₉H₆F₆O
Property Target Compound Hexafluoro-2-phenyl-2-propanol
Fluorine Atoms 9 6
Functional Groups -CF₃, -OH -CF₃, -OH, phenyl ring
Acidity (Predicted) Higher Moderate (phenyl stabilizes anion)
Applications Solvents, synthesis Pharmaceuticals, catalysis

Key Differences :

  • The phenyl group in the hexafluoro compound introduces aromaticity, enabling π-π interactions in drug design.
  • The target compound’s higher fluorine content increases polarity and acidity, favoring use in fluorinated materials.

1,1,1-Trichloro-2-methyl-2-propanol

  • IUPAC Name : 1,1,1-Trichloro-2-methylpropan-2-ol
  • CAS Number : 6001-64-5
  • Molecular Formula : C₄H₇Cl₃O
Property Target Compound Trichloro-2-methyl-2-propanol
Halogen Atoms 9 F 3 Cl
Boiling Point Higher (F volatility) Lower (Cl less electronegative)
Toxicity Likely lower Higher (chlorinated byproducts)

Key Differences :

  • Chlorine substitution reduces thermal stability and increases toxicity compared to fluorine.
  • The target compound’s fluorination enhances chemical inertness, making it safer for industrial use.

2,2,3,3,4,4,5,5,5-Nonafluoro-1-pentanol

  • CAS Number : 28302-71-8
  • Molecular Formula : C₅H₃F₉O (same as target)
Property Target Compound Nonafluoro-1-pentanol
Chain Length C3 (propanol) C5 (pentanol)
Fluorine Position 2,2-(CF₃), 3-F Distributed along C2–C5
Applications Building block for small molecules Surfactants, coatings

Key Differences :

  • The pentanol’s longer chain improves solubility in nonpolar solvents, whereas the target’s compact structure favors steric hindrance in reactions.

1,1,1-Trifluoro-3-[(2-thienylmethyl)amino]-2-propanol Derivative

  • CAS Number : 478081-22-0
  • Molecular Formula: C₁₁H₁₃F₆NO₂S
Property Target Compound Thienyl-Derivative
Complexity Simple High (amino, thienyl groups)
Biological Activity Unlikely Potential enzyme inhibition
Synthesis Difficulty Moderate High (multi-step)

Key Differences :

  • The thienyl derivative’s nitrogen and sulfur atoms enable coordination chemistry, unlike the target compound’s purely fluorinated structure.

Biological Activity

1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- (CAS Registry Number: 14117-17-0) is a fluorinated alcohol with significant potential in various biological applications. Its unique trifluoromethyl groups impart distinct physicochemical properties that can influence its biological activity. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

  • Molecular Formula : C5_5H3_3F9_9O
  • Molecular Weight : 250.0623 g/mol
  • Structure : The compound features multiple trifluoromethyl groups which enhance its lipophilicity and alter its interaction with biological systems.

Enzymatic Inhibition

Recent studies have highlighted the role of trifluoromethyl-containing compounds in modulating enzyme activities. For instance, compounds similar to 1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- have been investigated as inhibitors of branched-chain amino acid transaminases (BCATs), which are implicated in various cancers. These inhibitors demonstrated significant selectivity and potency in vitro, suggesting that fluorinated alcohols can serve as effective scaffolds for drug development targeting metabolic pathways in cancer cells .

Case Study 1: Inhibition of BCATs

A recent publication described the development of a series of pyrimidinedione derivatives with trifluoromethyl substitutions that inhibited BCAT enzymes effectively. The study reported IC50_{50} values for these compounds, indicating their potential as therapeutic agents in metabolic disorders associated with branched-chain amino acids .

CompoundIC50_{50} (µM)SelectivityReference
BAY-0690.5High
BAY-771>10Negative Control

Case Study 2: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of fluorinated alcohols, compounds structurally related to 1-Propanol showed enhanced activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the trifluoromethyl group in enhancing membrane permeability and disrupting bacterial cell function .

Discussion

The biological activity of 1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- is primarily influenced by its unique chemical structure. The presence of multiple trifluoromethyl groups not only enhances its lipophilicity but also affects its interaction with biological targets. This compound's potential as an enzyme inhibitor and antimicrobial agent positions it as a candidate for further research in pharmacology and medicinal chemistry.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹⁹F NMR is critical for identifying trifluoromethyl groups (δ −60 to −70 ppm). ¹H NMR resolves hydroxyl and adjacent proton environments .
  • X-ray Diffraction : Resolves stereochemical details of the bis(trifluoromethyl) configuration .
  • Computational Modeling : Density Functional Theory (DFT) predicts thermodynamic stability (e.g., bond dissociation energies of C-F bonds) and reaction pathways .

Q. Example Data :

  • ΔrH° (Gas Phase) : 197 ± 8.4 kJ/mol (for analogous fluorinated alcohol adducts) .
  • InChI Key : JPHQCDCEBDRIOL (for structural validation) .

How do steric and electronic effects of the bis(trifluoromethyl) groups influence reactivity in nucleophilic substitution reactions?

Advanced Research Question
The electron-withdrawing nature of trifluoromethyl groups reduces electron density at the hydroxyl-bearing carbon, slowing nucleophilic attack. Steric hindrance from the bis(trifluoromethyl) configuration further restricts access to the reactive site. Mechanistic studies of similar compounds show:

  • Kinetic Isotope Effects (KIE) : KIE >1 indicates rate-limiting deprotonation in SN2 mechanisms .
  • Substituent Effects : Electron-deficient aryl groups (e.g., 3-fluorophenyl) enhance leaving-group ability in related systems .

Methodological Recommendation : Use isotopic labeling (²H/¹⁸O) and Hammett plots to quantify electronic effects .

What computational strategies validate discrepancies in reported thermodynamic properties (e.g., enthalpy of formation)?

Advanced Research Question
Conflicting ΔfH° values may arise from experimental conditions (e.g., gas vs. solution phase). To resolve:

High-Level Ab Initio Calculations : CCSD(T)/CBS benchmarks provide accurate gas-phase enthalpies .

Solvation Models : COSMO-RS corrects for solvent effects in experimental data .

Experimental Replication : Controlled calorimetry under inert atmospheres minimizes oxidation artifacts .

Case Study : For 1,1,1,3,3,3-hexafluoro-2-propanol, computational ΔfH° deviates <5% from experimental values after solvation corrections .

How can this compound serve as a precursor in synthesizing fluorinated pharmaceuticals or materials?

Applied Research Question

  • Pharmaceutical Intermediates : Used in PI3K inhibitors (e.g., quinazolinone derivatives) by functionalizing the hydroxyl group via Mitsunobu reactions .
  • Material Science : Incorporation into fluorinated polymers enhances thermal stability (e.g., Teflon analogs) .
  • Agrochemicals : Serves as a building block for herbicides with trifluoromethylpyrimidine moieties .

Q. Synthetic Pathway Example :

Step 1 : Protect hydroxyl group with tert-butyldimethylsilyl (TBS) chloride.

Step 2 : Couple with pyrimidine via Suzuki-Miyaura cross-coupling .

Step 3 : Deprotect under mild acidic conditions (e.g., TFA) .

What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

Advanced Research Question

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic fluorination steps .
  • Chiral Catalysts : Use of BINOL-derived phosphoric acids for asymmetric induction in alcohol derivatives .
  • In-line Analytics : Real-time FTIR monitors reaction progress and enantiomeric excess (ee) .

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